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molecular formula C10H10F2O2 B8425575 2,6-Difluoro-4-(1-hydroxy-1-methylethyl)benzaldehyde

2,6-Difluoro-4-(1-hydroxy-1-methylethyl)benzaldehyde

Cat. No. B8425575
M. Wt: 200.18 g/mol
InChI Key: FUDRFEKIGNADQX-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

Amberlist-15(wet) (0.64 g, 6.56 mmol) was added to a solution of 2-[4-(diethoxymethyl)-3,5-difluorophenyl]propan-2-ol (1.8 g, 6.56 mmol) in THF (33 mL) and water (5.3 mL). The mixture was vigorously stirred under argon at room temperature overnight. The reaction was then filtered through a fritted funnel. The filtrate was diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR (400 MHz, CDCl3): δ 10.23 (s, 1H), 7.05 (d, 2H), 5.23 (s, 1H), 1.50 (s, 6H).
Name
2-[4-(diethoxymethyl)-3,5-difluorophenyl]propan-2-ol
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
5.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[C:10]([F:11])=[CH:9][C:8]([C:12]([OH:15])([CH3:14])[CH3:13])=[CH:7][C:6]=1[F:16])C>C1COCC1.O>[F:11][C:10]1[CH:9]=[C:8]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:7]=[C:6]([F:16])[C:5]=1[CH:4]=[O:3]

Inputs

Step One
Name
2-[4-(diethoxymethyl)-3,5-difluorophenyl]propan-2-ol
Quantity
1.8 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1F)C(C)(C)O)F)OCC
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred under argon at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through a fritted funnel
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC(=C1)C(C)(C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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